molecular formula C15H13NO2 B1606265 (2E)-3-(4-Aminophenyl)-2-phenylacrylic acid CAS No. 52873-63-9

(2E)-3-(4-Aminophenyl)-2-phenylacrylic acid

Cat. No.: B1606265
CAS No.: 52873-63-9
M. Wt: 239.27 g/mol
InChI Key: JUNKSIZZYOCSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-Aminophenyl)-2-phenylacrylic acid is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biosynthesis and Metabolic Utilization in Plants

The amino acid phenylalanine plays a pivotal role in connecting primary and secondary metabolism in plants. It is not only a protein building block but also a precursor for various plant compounds essential for reproduction, growth, development, and defense against stress. Phenylalanine's metabolism is critical in trees for carbon channeling from photosynthesis to the biosynthesis of phenylpropanoids, including lignin, an essential wood constituent. This process involves two alternative routes: the ancient phenylpyruvate pathway and the possibly later-evolved arogenate pathway, emphasizing an efficient nitrogen recycling mechanism for sustained growth during xylem formation (Pascual et al., 2016).

Supramolecular Gels for Drug Delivery and Tissue Engineering

Phenylalanine derivatives have found significant applications in materials science, especially in creating low-molecular-weight gelators for supramolecular gels. These gels, formed through the self-assembly of Phenylalanine-derived building blocks, exhibit properties crucial for applications in drug delivery, tissue engineering, oil spill recovery, dye removal, heavy metal extraction, and explosive detection. The balance between solubility and the forces dictating epitaxial growth into fibrillar aggregates is essential for gelation processes and is influenced by gelator-gelator and solvent-gelator interactions (Das et al., 2017).

Fluorescence Detection in Biochemical Analysis

Capillary zone electrophoresis (CZE), coupled with laser-induced fluorescence spectroscopy, has been employed for the efficient and rapid separation of amino acids, including phenylalanine and its derivatives. This technique is particularly valuable in biochemical research where small sample volumes and low analyte concentrations are common, such as in gas-phase protein sequencing and brain extracellular fluid analysis. The method's ability to separate both anions and cations in a single run highlights its utility in comprehensive amino acid profiling (Kuhr & Yeung, 1988).

Properties

IUPAC Name

3-(4-aminophenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNKSIZZYOCSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351266
Record name 3-(4-aminophenyl)-2-phenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52873-63-9
Record name 3-(4-aminophenyl)-2-phenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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